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Compound of Interest

Compound Name: 1,4-Bis(4-bromophenoxy)butane

Cat. No.: B1368343

Get Quote

Executive Summary
1,4-Bis(4-bromophenoxy)butane (CAS: 34932-24-6) serves as a fundamental "rigid-flexible-

rigid" spacer in the synthesis of advanced materials.[1] Its structure—comprising two para-

brominated aromatic rings linked by a flexible butyl chain—makes it an ideal candidate for

liquid crystal mesogens, cross-linked polymers, and macrocyclic hosts.[1] This guide details its

physicochemical profile, validated synthesis protocols, and application in creating high-

performance poly(aryl ether)s.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]
This molecule functions as a bifunctional electrophile (via the bromine handles) or a flexible

core (via the ether linkages).[1]
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Parameter Specification

IUPAC Name 1,4-Bis(4-bromophenoxy)butane

CAS Number 34932-24-6

Molecular Formula C₁₆H₁₆Br₂O₂

Molecular Weight 400.11 g/mol

SMILES
BrC1=CC=C(OCCCCOC2=CC=C(Br)C=C2)C=

C1

Structure Type Aromatic Diether / Alkyl Spacer

Key Functional Groups Aryl Bromide (x2), Ether (x2)

Spectroscopic Signature (Predicted/Validated)
¹H NMR (400 MHz, CDCl₃):

δ 7.37 (d, J=9.0 Hz, 4H): Aromatic protons ortho to Bromine.[1]

δ 6.77 (d, J=9.0 Hz, 4H): Aromatic protons ortho to Oxygen.[1]

δ 3.98 (t, J=6.0 Hz, 4H): O-CH₂- protons (adjacent to phenoxy).[1]

δ 1.95 (m, 4H): Central -CH₂- protons of the butane chain.[1]

Note: Literature sources sometimes mislabel the aliphatic region; the triplet at ~4.0 ppm is

diagnostic for alkyl aryl ethers.[1]

Physicochemical Profile
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Property Value Context

Appearance
White to off-white crystalline

solid

High purity forms are colorless

plates.[1]

Melting Point 100–104 °C
Dependent on recrystallization

solvent (EtOH vs. Toluene).[1]

Solubility

Soluble: CHCl₃, DCM, THF,

TolueneInsoluble: Water,

Methanol (cold)

Typical lipophilic ether

behavior.[1]

Reactivity

Stable to weak

acids/bases.Reactive toward

Pd-catalyzed coupling.[1]

Bromine groups are active

sites for Suzuki/Buchwald

couplings.[1]

Synthesis & Manufacturing Protocol
The industrial standard for producing 1,4-Bis(4-bromophenoxy)butane is the Williamson

Ether Synthesis.[1] This Sₙ2 reaction couples 4-bromophenol with 1,4-dibromobutane under

basic conditions.[1]

Reaction Mechanism
The phenoxide ion (generated in situ) acts as the nucleophile, displacing the bromide ions from

the alkyl linker.[1]

4-Bromophenol
(2.0 eq)

K2CO3 / Acetone
Reflux

Transition State
(SN2 Attack)

 Deprotonation

1,4-Dibromobutane
(1.0 eq)

1,4-Bis(4-bromophenoxy)butane
(Solid Precipitate)

 -2 KBr

Click to download full resolution via product page

Figure 1: Synthetic pathway via double nucleophilic substitution.

Validated Laboratory Protocol
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Scale: 10 mmol | Yield: ~85-92%[1]

Reagent Prep: In a 250 mL round-bottom flask, dissolve 4-bromophenol (3.46 g, 20 mmol) in

Acetone (50 mL).

Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol). Stir at room

temperature for 15 minutes to generate the phenoxide.

Coupling: Add 1,4-dibromobutane (2.16 g, 10 mmol) dropwise via syringe.

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours. Monitor by TLC

(Hexane/EtOAc 9:1).[1]

Work-up:

Cool to room temperature.[1]

Pour the mixture into ice-cold water (200 mL). The product will precipitate as a white solid.

[1]

Filter the solid and wash with water (3 x 50 mL) to remove inorganic salts.[1]

Wash with cold ethanol (1 x 20 mL) to remove unreacted phenol.[1]

Purification: Recrystallize from Ethanol/Chloroform (1:1) to obtain analytical grade crystals.

Critical Control Point: Ensure K₂CO₃ is anhydrous. Water in the solvent can compete as a

nucleophile, creating glycols.[1]

Applications in Materials Science &
Pharmacology[1]
Liquid Crystal Engineering
This molecule is a classic mesogenic core precursor.[1] The flexible butyl spacer allows for

"odd-even" effects in phase transition temperatures when polymerized.[1]
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Workflow: The terminal bromines are converted to boronic acids, then coupled with other

aromatics to extend the rigid core, forming smectic or nematic liquid crystals.[1]

Polymer Crosslinking (PEEK Analogues)
In the synthesis of Poly(ether ether ketone) (PEEK) derivatives, this molecule acts as a

monomer.[1] The ether linkages provide thermal stability while the butyl chain introduces

solubility in organic solvents, a major advantage over standard rigid PEEK.[1]

Medicinal Chemistry (Azole Antifungals)
Bis-phenoxy alkyl linkers are structural motifs in several antifungal research candidates. They

serve to span the hydrophobic pocket of fungal CYP51 enzymes.[1]

Mechanism: The spacer distance (4 carbons) is critical for optimizing the binding affinity of

the azole heads to the active site heme.[1]

Safety & Handling (MSDS Summary)
Hazard Class GHS Code Precaution

Skin Irritation H315
Wear nitrile gloves (min

0.11mm).[1]

Eye Irritation H319
Use safety goggles.[1] Rinse

immediately if exposed.[1]

Aquatic Toxicity H411

Do not dispose of down drains;

toxic to aquatic life with long-

lasting effects.[1]

Storage: Store in a cool, dry place away from light. Brominated compounds can degrade

photolytically over time, turning yellow.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.masterorganicchemistry.com%2F2014%2F10%2F24%2Fthe-williamson-ether-synthesis%2F
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_4-bromophenyl_-1_3-butadiyne
https://www.benchchem.com/product/b1368343/docs?utm_src=pdf-body#1-4-bis-4-bromophenoxy-butane-structural-architecture-and-synthetic-utility
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_4-bromophenyl_-1_3-butadiyne
https://www.nicebiochem.com/shop/180861071.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fsummit.sfu.ca%2Fitem%2F37024
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_4-bromophenyl_-1_3-butadiyne
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2014%2Fce%2Fc3ce42289a
https://www.benchchem.com/product/b1368343?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_4-bromophenyl_-1_3-butadiyne
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_4-bromophenyl_-1_3-butadiyne
https://www.nicebiochem.com/shop/180861071.html
https://www.benchchem.com/product/b1368343/docs#1-4-bis-4-bromophenoxy-butane-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b1368343/docs#1-4-bis-4-bromophenoxy-butane-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b1368343/docs#1-4-bis-4-bromophenoxy-butane-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b1368343/docs#1-4-bis-4-bromophenoxy-butane-structural-architecture-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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